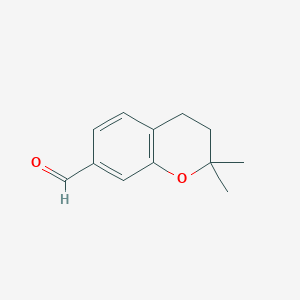
2,2-Dimethylchroman-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylchroman-7-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-carbaldehyde can be achieved through several methods. One efficient method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method is metal-free and can be performed in continuous flow, making it suitable for large-scale production . Another method involves the 1,3-dipolar cycloaddition reaction to prepare derivatives containing the chroman framework .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow chemistry, which allows for high efficiency, short reaction times, and simple product purification. This method is cost-effective and scalable, making it ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed:
Oxidation: Formation of 2,2-Dimethylchroman-7-carboxylic acid.
Reduction: Formation of 2,2-Dimethylchroman-7-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent used.
Scientific Research Applications
2,2-Dimethylchroman-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylchroman-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can modulate various biological processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2,2-Dimethylchroman-4-one
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-7-methanol
Comparison: 2,2-Dimethylchroman-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to 2,2-Dimethylchroman-4-one, which has a ketone group, the aldehyde group in this compound makes it more reactive towards nucleophiles. Similarly, 2,2-Dimethylchroman-7-methanol, with a hydroxyl group, exhibits different reactivity and biological properties compared to the aldehyde group .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
YBOYSAPIYLFSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





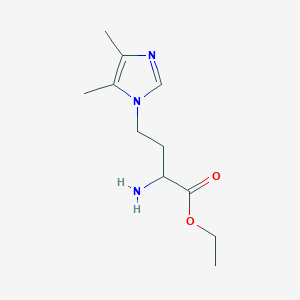
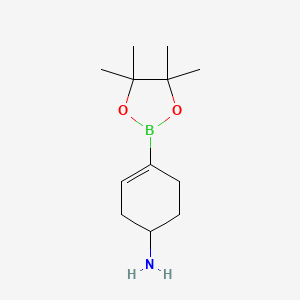

![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
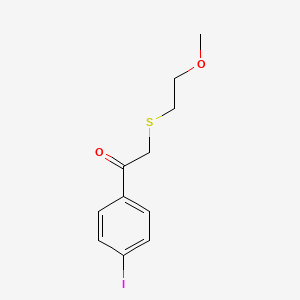
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
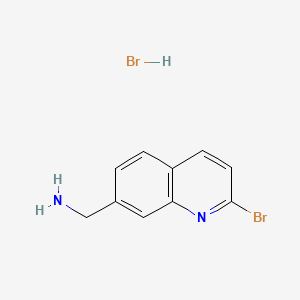

![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
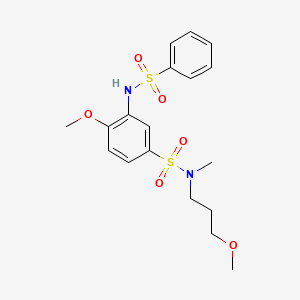
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
